molecular formula C17H12N2O3 B5499232 methyl 2-[6-oxodibenzo[cd,g]indazol-2(6H)-yl]acetate

methyl 2-[6-oxodibenzo[cd,g]indazol-2(6H)-yl]acetate

Cat. No.: B5499232
M. Wt: 292.29 g/mol
InChI Key: GMSHDGIMBWMKGE-UHFFFAOYSA-N
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Description

Methyl 2-[6-oxodibenzo[cd,g]indazol-2(6H)-yl]acetate: is a complex organic compound with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol . This compound is known for its unique structure, which includes a dibenzoindazole core, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of methyl 2-[6-oxodibenzo[cd,g]indazol-2(6H)-yl]acetate involves multiple steps, typically starting with the preparation of the dibenzoindazole core. The synthetic route often includes:

    Cyclization Reactions: Formation of the indazole ring system through cyclization of appropriate precursors.

    Esterification: Introduction of the methyl ester group via esterification reactions.

    Oxidation: Oxidation of specific positions on the dibenzoindazole core to introduce the oxo group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Methyl 2-[6-oxodibenzo[cd,g]indazol-2(6H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the dibenzoindazole core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .

Scientific Research Applications

Methyl 2-[6-oxodibenzo[cd,g]indazol-2(6H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[6-oxodibenzo[cd,g]indazol-2(6H)-yl]acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Methyl 2-[6-oxodibenzo[cd,g]indazol-2(6H)-yl]acetate can be compared with other similar compounds, such as:

    Dibenzoindazole Derivatives: Compounds with similar core structures but different functional groups.

    Indazole Esters: Esters of indazole with varying substituents.

    Oxindole Derivatives: Compounds with an oxindole core, which may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the dibenzoindazole core, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-(8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-14-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-22-14(20)9-19-13-8-4-7-12-15(13)16(18-19)10-5-2-3-6-11(10)17(12)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSHDGIMBWMKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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